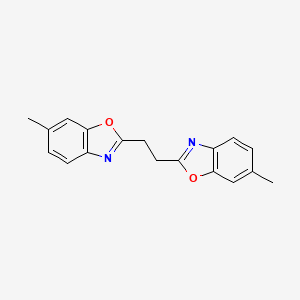

2,2'-(1,2-ethanediyl)bis(6-methyl-1,3-benzoxazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those related to 2,2'-(1,2-ethanediyl)bis(6-methyl-1,3-benzoxazole), often involves innovative methods to enhance efficiency and introduce specific functionalities. An effective and clean new aerobic approach for the synthesis of disubstituted benzobisoxazole using a one-pot reaction of an organic aminoxyl radical as the catalyst has been reported. This method emphasizes the catalytic role of free radicals in forming complex structures efficiently (Lan‐Qin Chai et al., 2013). Similarly, a versatile synthesis route developed for bis(benzoxazole) derivatives highlights the methodological advancements in targeting specific sensor functionalities through synthetic chemistry (Junfeng Wang & Y. Pang, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by techniques such as NMR spectroscopy, HRMS, and X-ray diffraction. These techniques have elucidated the crystal structure of synthesized compounds, revealing their intricate molecular arrangements and the presence of weak intermolecular interactions forming supramolecular structures (Lan‐Qin Chai et al., 2013).

Chemical Reactions and Properties

Benzoxazole derivatives participate in a variety of chemical reactions, showcasing their versatile chemical reactivity. Novel bis(benzoxazole) derivatives have been synthesized through tandem Claisen rearrangement, highlighting the compound's reactivity and potential for creating complex molecules with specific properties (E. Koyama et al., 2002).

Aplicaciones Científicas De Investigación

Coordination Polymers and Metal–Organic Frameworks

Research has shown that coordination polymers based on flexible bis(triazole) ligands exhibit notable properties. One study synthesized a series of coordination polymers with various metal ions and flexible ligands, demonstrating diverse structural forms and potential applications in materials science and molecular engineering (Yang et al., 2013).

Synthesis of Amidines and Benzoxazoles

Another study focused on synthesizing amidines and benzoxazoles from N-heterocyclic nitriles. This research presents a novel catalytic pathway using nickel catalysts, showcasing an efficient method for producing these compounds, which are crucial in various chemical applications (Garduño & García, 2015).

Synthesis of Anti-Inflammatory Compounds

Researchers have also explored the synthesis of bisbenzamide-containing compounds with potential anti-inflammatory properties. This includes the development of novel compounds via nucleophilic attack methods, which could lead to new treatments for inflammation-related conditions (Girgis & Ellithey, 2006).

Optical and Electronic Properties of Aryl-Substituted Benzobisoxazoles

A study on aryl-substituted benzobisoxazoles revealed that structural modifications in these compounds can significantly alter their optical and electronic properties. This research provides insights into the design of materials with specific electronic characteristics for applications in electronics and photonics (Tlach et al., 2013).

Propiedades

IUPAC Name |

6-methyl-2-[2-(6-methyl-1,3-benzoxazol-2-yl)ethyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-3-5-13-15(9-11)21-17(19-13)7-8-18-20-14-6-4-12(2)10-16(14)22-18/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZBYNVHHSMIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)CCC3=NC4=C(O3)C=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Ethane-1,2-diylbis(6-methyl-1,3-benzoxazole) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)